molecular formula C16H18N4O2S B2716499 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione CAS No. 371781-41-8

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione

Cat. No.: B2716499
CAS No.: 371781-41-8
M. Wt: 330.41
InChI Key: GZMLOYHLICCMMS-UHFFFAOYSA-N
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Description

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a methyl group, a phenylmethyl group, and a propan-2-ylthio group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the substituents. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. The steps may include:

    Formation of the Purine Core: Starting from a suitable precursor, such as 6-chloropurine, the core structure is synthesized through cyclization reactions.

    Introduction of the Methyl Group: Methylation is achieved using methyl iodide in the presence of a base.

    Attachment of the Phenylmethyl Group: This step involves a benzylation reaction using benzyl chloride.

    Addition of the Propan-2-ylthio Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the substituents on the purine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-Methyl-7-(phenylmethyl)-8-(propan-2-ylthio)purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound’s structure allows for unique interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-10(2)23-16-17-13-12(14(21)18-15(22)19(13)3)20(16)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLOYHLICCMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321209
Record name 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643095
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371781-41-8
Record name 7-benzyl-3-methyl-8-propan-2-ylsulfanylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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